molecular formula C10H16BFN2O2 B6603621 3-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 2271472-69-4

3-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B6603621
CAS RN: 2271472-69-4
M. Wt: 226.06 g/mol
InChI Key: KZEBAMIXJUPYGD-UHFFFAOYSA-N
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Description

3-Fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (hereafter referred to as FMDP) is a small molecule that has been studied in the fields of synthetic organic chemistry and medicinal chemistry. It is a fluorinated derivative of pyrazole, a five-membered heterocyclic ring with three nitrogen atoms and two carbon atoms. FMDP has been studied for its potential applications in drug design and medicinal chemistry due to its unique properties.

Mechanism of Action

The mechanism of action of FMDP is not fully understood. However, it is believed that the molecule binds to the active sites of enzymes, such as caspases and protein kinases, and inhibits their activity. This inhibition prevents the enzymes from carrying out their normal functions, which can lead to changes in the cell signaling pathways and other cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMDP are not fully understood. However, studies have shown that FMDP can inhibit the activity of caspases and protein kinases, which can lead to changes in the cell signaling pathways and other cellular processes. In addition, FMDP has been shown to have antioxidant properties, which may be beneficial in the treatment of diseases such as cancer.

Advantages and Limitations for Lab Experiments

FMDP has several advantages for use in laboratory experiments. It is a small molecule, making it easy to handle and manipulate. It is also stable and can be synthesized using a variety of methods, including the use of organoboron reagents. Additionally, it has been studied for its potential applications in drug design and medicinal chemistry.
However, FMDP also has some limitations. It is a fluorinated derivative of pyrazole, which can make it difficult to synthesize and manipulate in the laboratory. Additionally, the mechanism of action of FMDP is not fully understood, making it difficult to predict its effects on biochemical and physiological processes.

Future Directions

Due to its potential applications in drug design and medicinal chemistry, there are several future directions for the study of FMDP.
1. Further research should be conducted to more fully understand the mechanism of action of FMDP and its effects on biochemical and physiological processes.
2. Studies should be conducted to explore the potential of FMDP as an inhibitor of enzymes involved in apoptosis, such as caspases.
3. Research should be conducted to investigate the potential of FMDP as an inhibitor of protein kinases and its effects on cell signaling pathways.
4. Studies should be conducted to explore the potential of FMDP as an antioxidant.
5. Research should be conducted to investigate the potential of FMDP as a drug target for the treatment of diseases such as cancer.
6. Further research should be conducted to explore the potential of FMDP as a model compound for the development of new drugs.
7. Studies should be conducted to investigate the potential of FMDP for use in other areas of medicinal chemistry, such as in the development of inhibitors of enzymes involved in metabolic pathways.

Synthesis Methods

FMDP can be synthesized using a variety of methods, including the use of organoboron reagents. The most common method of synthesis involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride and 1-methylpyrazole in the presence of a base, such as potassium carbonate, to form FMDP. This method has been shown to be efficient and reliable.

Scientific Research Applications

FMDP has been studied for its potential applications in drug design and medicinal chemistry. It has been used as a model compound for the development of new drugs and has been studied for its potential to inhibit enzymes such as caspases, which are involved in apoptosis. FMDP has also been used in the development of inhibitors of protein kinases, which are enzymes that regulate cell signaling pathways.

properties

IUPAC Name

3-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BFN2O2/c1-9(2)10(3,4)16-11(15-9)7-6-14(5)13-8(7)12/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEBAMIXJUPYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

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